molecular formula C12H13N3O2 B1301090 3-(4,6-Dimethoxypyrimidin-2-yl)aniline CAS No. 387350-84-7

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

Cat. No. B1301090
CAS RN: 387350-84-7
M. Wt: 231.25 g/mol
InChI Key: YCGDDKMRPBCYRW-UHFFFAOYSA-N
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Description

“3-(4,6-Dimethoxypyrimidin-2-yl)aniline” is a chemical compound with the molecular formula C12H13N3O2 . It is used in scientific research due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “3-(4,6-Dimethoxypyrimidin-2-yl)aniline” is represented by the formula C12H13N3O2 . The molecular weight of this compound is 231.25 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4,6-Dimethoxypyrimidin-2-yl)aniline” are not fully detailed in the search results. It’s known that the compound has a molecular weight of 231.25 g/mol .

Scientific Research Applications

Herbicidal Activity

3-(4,6-Dimethoxypyrimidin-2-yl)aniline: derivatives have been synthesized and evaluated for their herbicidal activities. These compounds are known to exhibit their herbicidal properties by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. The inhibition of ALS leads to the cessation of cell division and plant growth, resulting in the death of the plant .

Agricultural Chemistry

In the context of agricultural chemistry, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline plays a significant role in the development of one-shot herbicides. These herbicides are designed to control a wide range of paddy weeds, including annual broadleaves and perennial Cyperaceae. The compound’s derivatives have been incorporated into herbicides that are applied in low doses but offer high activity, making them environmentally friendly options .

Environmental Safety

Due to the specific inhibition of the ALS enzyme, which is absent in mammals, herbicides based on 3-(4,6-Dimethoxypyrimidin-2-yl)aniline are considered safe for mammals. This property is particularly important in the formulation of herbicides that aim to minimize the impact on non-target organisms and reduce environmental toxicity .

Weed Control Spectrum

The derivatives of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline have been tested for pre-emergence herbicidal activity and have shown a broad spectrum of weed control. They are effective against grass, sedge, and broadleaf weeds, providing a comprehensive solution for weed management in agricultural settings without causing injury to rice plants .

Structure-Activity Relationship Studies

Research involving 3-(4,6-Dimethoxypyrimidin-2-yl)aniline often focuses on understanding the structure-activity relationships (SAR) of its derivatives. By modifying different parts of the molecule, scientists can determine the optimal structural features that contribute to herbicidal potency and selectivity .

Synthesis of Sulfonanilides

This compound is also used in the synthesis of sulfonanilides, a class of compounds with potential herbicidal properties. The process involves the preparation of novel series of sulfonanilides that contain the pyrimidinyl group at the 2-position, which has been shown to control a variety of weeds effectively .

Chemical Safety and Handling

The material safety data sheets (MSDS) for 3-(4,6-Dimethoxypyrimidin-2-yl)aniline provide detailed information on handling, storage, and disposal of the compound. It is classified with safety pictograms indicating that it is an irritant, and appropriate precautions must be taken during its use in research and industrial applications .

Analytical Chemistry

In analytical chemistry, 3-(4,6-Dimethoxypyrimidin-2-yl)aniline can be used as a standard or reference compound in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS). It helps in the identification and quantification of similar compounds in environmental samples, contributing to the assessment of herbicide degradation and environmental contamination .

Safety and Hazards

The safety and hazards associated with “3-(4,6-Dimethoxypyrimidin-2-yl)aniline” are not explicitly mentioned in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

Mechanism of Action

properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDDKMRPBCYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371205
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

CAS RN

387350-84-7
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
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